molecular formula C33H26N2O B8243032 (4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8243032
M. Wt: 466.6 g/mol
InChI Key: XCZOZINDRTXEEQ-ROJLCIKYSA-N
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Description

(4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative Compounds of this nature are often used in asymmetric synthesis and catalysis due to their ability to induce chirality in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a benzhydryl-substituted pyridine with a diphenyl-substituted oxirane in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally benign solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the oxazole moiety.

    Reduction: Reduction reactions could target the pyridine ring or the oxazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyridine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

Biology

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, such compounds could be used in the development of advanced materials, including polymers and nanomaterials, due to their unique structural properties.

Mechanism of Action

The mechanism of action for (4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole would depend on its specific application. In catalysis, it might function by coordinating to a metal center, thereby inducing chirality in the catalytic process. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole.

    (4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydroimidazole: Contains an imidazole ring, offering different electronic properties.

Uniqueness

The uniqueness of (4R,5R)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole lies in its specific combination of aromatic rings and the oxazole moiety, which can impart distinct reactivity and binding characteristics compared to its analogs.

Properties

IUPAC Name

(4R,5R)-2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h1-23,30-32H/t31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZOZINDRTXEEQ-ROJLCIKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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